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Compound Name: 14:0 EPC chloride

Cat. No.: B15577609 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the preparation of liposomes composed of 14:0

EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic lipid utilized in drug

delivery systems. The following protocol outlines the thin-film hydration method followed by

extrusion to produce unilamellar vesicles with encapsulated chloride.

Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both

hydrophilic and lipophilic substances. 14:0 EPC chloride is a cationic lipid that is

biodegradable and has low toxicity, making it a suitable component for liposome-based drug

delivery systems.[1] The positive charge of these liposomes can facilitate interaction with

negatively charged cell membranes, potentially enhancing cellular uptake. This protocol details

the preparation of 14:0 EPC chloride liposomes encapsulating a chloride salt solution, which

can be used as a model system for studying ion transport or for the delivery of chloride-

sensitive compounds. The most common methods for liposome preparation include thin-film

hydration, reverse-phase evaporation, and solvent injection.[2] This protocol will focus on the

widely used thin-film hydration technique, which is known for its simplicity and effectiveness in

producing multilamellar vesicles (MLVs) that can be subsequently downsized to unilamellar

vesicles (LUVs) by extrusion.
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Data Presentation
The following table summarizes the key quantitative parameters for the preparation of 14:0
EPC chloride liposomes. These values are provided as a starting point and can be optimized

for specific applications.

Parameter Value Notes

Lipid Composition

14:0 EPC chloride 100 mol%

A single-component lipid

system is described. Other

lipids like cholesterol can be

added to modulate membrane

fluidity and stability.[3]

Initial Lipid Concentration 10 mg/mL In organic solvent.

Hydration Buffer
150 mM NaCl in 10 mM

HEPES, pH 7.4

The encapsulated solution.

The osmolarity should be

similar to the external buffer to

prevent osmotic stress.

Final Lipid Concentration 10 mg/mL In aqueous suspension.

Extrusion Parameters

Membrane Pore Size 100 nm
For the production of Large

Unilamellar Vesicles (LUVs).

Number of Passes 11-21
To ensure a homogenous size

distribution.

Storage 4°C

Short-term storage. For long-

term storage, the stability

should be assessed.

Experimental Protocol
This protocol describes the preparation of 14:0 EPC chloride liposomes using the thin-film

hydration method followed by extrusion.
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Materials and Equipment
14:0 EPC chloride lipid powder

Chloroform

Sodium Chloride (NaCl)

HEPES buffer

Deionized water

Rotary evaporator

Round-bottom flask (e.g., 50 mL)

Water bath or heating block

Nitrogen or Argon gas stream

Liposome extrusion device (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (100 nm pore size)

Syringes (e.g., 1 mL glass syringes)

Glass vials

Dynamic Light Scattering (DLS) instrument for size analysis

Step-by-Step Methodology
Lipid Film Formation:

1. Weigh the desired amount of 14:0 EPC chloride lipid powder and dissolve it in chloroform

in a clean round-bottom flask. A typical concentration is 10 mg/mL.

2. Attach the flask to a rotary evaporator.
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3. Immerse the flask in a water bath set to a temperature slightly above the lipid's phase

transition temperature.

4. Rotate the flask and apply a vacuum to evaporate the chloroform. This will result in the

formation of a thin, uniform lipid film on the inner surface of the flask.

5. To ensure complete removal of the organic solvent, continue to apply the vacuum for at

least 1-2 hours after the film appears dry.[4]

Hydration:

1. Prepare the hydration buffer (e.g., 150 mM NaCl in 10 mM HEPES, pH 7.4).

2. Warm the hydration buffer to a temperature above the phase transition temperature of the

14:0 EPC lipid.

3. Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The

volume of buffer should be chosen to achieve the desired final lipid concentration (e.g., 10

mg/mL).

4. Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This process leads

to the formation of multilamellar vesicles (MLVs).[5] The suspension will appear milky.

5. Allow the mixture to hydrate for at least 1 hour, with occasional agitation.

Extrusion (Size Reduction):

1. Assemble the liposome extrusion device with a 100 nm polycarbonate membrane

according to the manufacturer's instructions.

2. Transfer the MLV suspension to a syringe and connect it to one end of the extruder.

Connect an empty syringe to the other end.

3. Heat the extruder assembly to a temperature above the lipid's phase transition

temperature.

4. Gently push the MLV suspension from one syringe to the other through the membrane.
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5. Repeat this extrusion process for a defined number of passes (e.g., 11 to 21 times) to

ensure the formation of unilamellar vesicles with a narrow size distribution.[5] The

liposome suspension should become more translucent as the size of the vesicles

decreases.

Purification (Optional):

1. To remove unencapsulated chloride, the liposome suspension can be purified by methods

such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis

against an iso-osmotic buffer without NaCl.[5]

Characterization:

1. Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the

liposomes using Dynamic Light Scattering (DLS).

2. Zeta Potential: Determine the surface charge of the liposomes using a zeta potential

analyzer. For 14:0 EPC chloride liposomes, a positive zeta potential is expected.

3. Encapsulation Efficiency: To determine the amount of encapsulated chloride, the

liposomes can be lysed (e.g., with a detergent like Triton X-100) and the released chloride

concentration measured using a chloride-selective electrode or other analytical methods.

The encapsulation efficiency is calculated as the ratio of the encapsulated chloride

concentration to the initial chloride concentration in the hydration buffer.

Experimental Workflow Diagram
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Caption: Workflow for 14:0 EPC Chloride Liposome Preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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